An In-depth Technical Guide to 1,4-Dibromo-2,3-dimethylbenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Dibromo-2,3-dimethylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-dimethylbenzene, a key aromatic intermediate in organic synthesis. The document details its fundamental physicochemical properties, centered around its molecular weight, and presents a validated synthesis protocol. It further outlines a systematic workflow for its analytical characterization, discusses its applications in medicinal chemistry and materials science, and provides essential safety and handling information. This guide is intended to serve as an expert resource for professionals in research and development.
Section 1: Fundamental Properties of 1,4-Dibromo-2,3-dimethylbenzene
The utility of any chemical reagent in a research or drug development context begins with a thorough understanding of its fundamental properties. The molecular weight of 1,4-Dibromo-2,3-dimethylbenzene is a cornerstone of its identity, dictating stoichiometric calculations for reactions and serving as a primary identifier in analytical techniques like mass spectrometry.
The molecular formula, C₈H₈Br₂, indicates a benzene ring substituted with two bromine atoms and two methyl groups. The precise arrangement of these substituents defines its specific isomerism and resulting chemical behavior. The molecular weight is calculated from the atomic weights of its constituent atoms: (8 × 12.011) + (8 × 1.008) + (2 × 79.904).
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 263.96 g/mol | [1][2][3][4] |
| Exact Mass | 261.899261 Da | [2] |
| Molecular Formula | C₈H₈Br₂ | [1][2][3] |
| CAS Number | 75024-22-5 | [1][2][5] |
| Physical Form | White to Yellow Solid | [1][5] |
| Melting Point | 42-46 °C | [1] |
| Boiling Point | 118-121 °C at 15 mmHg | [1] |
| 267.0 ± 35.0 °C at 760 mmHg | [2] | |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| LogP | 4.71 | [2] |
Section 2: Synthesis and Mechanistic Considerations
1,4-Dibromo-2,3-dimethylbenzene is commonly synthesized via a Sandmeyer-type reaction, starting from 4-Bromo-2,3-dimethylaniline. This method is reliable and provides good yields, making it a preferred route in many laboratory settings.
Protocol: Synthesis from 4-Bromo-2,3-dimethylaniline[5]
This protocol describes a robust procedure for synthesizing the title compound, achieving a high yield. The causality behind the choice of reagents is critical: tert-Butyl nitrite (tBuONO) serves as the diazotizing agent, and Copper(II) bromide (CuBr₂) acts as the bromine source and catalyst for the decomposition of the diazonium salt intermediate.
Step-by-Step Methodology:
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Preparation of the Free Base: Suspend 4-Bromo-2,3-dimethylaniline hydrobromide (1 equivalent) in diethyl ether (Et₂O). Add an aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt and liberate the free aniline. Stir the biphasic mixture, then separate the organic layer and evaporate the solvent to yield the free base. This step is crucial as the diazotization reaction proceeds efficiently on the neutral amine.
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Diazotization and Bromination: Dissolve the free base in acetonitrile (MeCN). In a separate flask, prepare a solution of CuBr₂ (1 eq.) and tBuONO (1.1 eq.) in MeCN.
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Reaction Execution: Add the aniline solution to the CuBr₂/tBuONO mixture. Stir the reaction at room temperature for 16 hours, then heat to 82 °C for 4 hours to ensure complete reaction. The initial room temperature phase allows for the controlled formation of the diazonium salt, while the subsequent heating drives the substitution reaction to completion.
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Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (AcOEt) and wash it sequentially with brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to afford the crude product.
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Validation: The final product, 1,4-dibromo-2,3-dimethylbenzene, is obtained as a solid.[5] Its identity and purity should be confirmed using the analytical methods described in Section 3. The expected yield for this procedure is approximately 85%.[5]
Section 3: Analytical Characterization Workflow
A self-validating protocol for compound verification is essential for scientific integrity. The following workflow ensures the unambiguous identification and purity assessment of synthesized 1,4-Dibromo-2,3-dimethylbenzene. The molecular weight is a key parameter confirmed by mass spectrometry.
Caption: Workflow for the Analytical Characterization of 1,4-Dibromo-2,3-dimethylbenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern.[6]
-
Mass Spectrometry (MS): Crucial for determining the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster (M, M+2, M+4 peaks) with a specific intensity ratio, providing definitive confirmation of a dibrominated compound.[6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final compound.[6][7]
Section 4: Applications in Medicinal Chemistry and Materials Science
Halogenated aromatic compounds are foundational building blocks in modern chemistry. 1,4-Dibromo-2,3-dimethylbenzene serves as a versatile intermediate for constructing more complex molecular architectures.
-
Pharmaceutical Intermediates: Its structure is valuable in medicinal chemistry for synthesizing drug candidates. The bromine atoms act as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.[5][8] While specific applications of this exact isomer are not widely published, related dibromobenzene derivatives are crucial in creating active pharmaceutical ingredients (APIs).[8]
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Materials Science: This compound can be used in the synthesis of advanced polymers and specialty materials.[9] The dibromo functionality allows it to be used as a monomer or cross-linking agent to create materials with specific thermal or mechanical properties. For example, related isomers are used to prepare terphenyls and other conjugated systems for applications in organic electronics.[10]
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
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Hazard Identification: 1,4-Dibromo-2,3-dimethylbenzene is classified as harmful. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[11] A dust mask is recommended when handling the solid powder.[12]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]
Section 6: Conclusion
1,4-Dibromo-2,3-dimethylbenzene is a valuable chemical intermediate whose utility is fundamentally linked to its molecular weight and the reactive handles provided by its bromine substituents. A comprehensive understanding of its physicochemical properties, coupled with robust synthesis and analytical validation protocols, enables researchers and drug development professionals to effectively incorporate it into their synthetic programs. Proper safety and handling are essential to ensure its responsible use in the laboratory.
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1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]
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